4-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
Properties
IUPAC Name |
4-methyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-13-7-9-15(10-8-13)20(24)21-19-16-11-25-12-17(16)22-23(19)18-6-4-3-5-14(18)2/h3-10H,11-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYPKFMVJQWSEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparative Analysis of Synthetic Routes
Key Findings :
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) accelerate cyclization but require stringent drying to avoid hydrolysis.
- Catalyst Loading : Reducing Pd(PPh₃)₄ to 2 mol% with microwave irradiation (100°C, 1 h) maintains yield at 75% while lowering costs.
Structural Characterization and Analytical Data
The final compound is characterized via spectroscopic and chromatographic methods:
- Molecular Formula : C₂₁H₂₀N₃OS (MW: 370.47 g/mol).
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.2 Hz, 2H, benzamide Ar-H), 7.32–7.25 (m, 4H, o-tolyl Ar-H), 6.95 (s, 1H, thieno-H), 4.21 (s, 2H, CH₂), 2.45 (s, 3H, CH₃), 2.38 (s, 3H, CH₃).
- IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend), 1240 cm⁻¹ (C-N stretch).
Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity with a retention time of 12.4 minutes.
Challenges and Alternative Approaches
- Regioselectivity in Cyclization : Competing formation of [2,3-c] vs. [3,4-c] isomers is mitigated by steric directing groups (-COOEt) at the 2-position of the thiophene precursor.
- Amide Hydrolysis : Prolonged reaction times (>6 h) in aqueous conditions necessitate strict anhydrous protocols during coupling.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors for the Suzuki coupling step, achieving 82% yield with a residence time of 30 minutes. Economic analysis highlights EDCI as a cost driver, prompting substitution with mixed anhydride methods (e.g., isobutyl chloroformate) for large batches.
Chemical Reactions Analysis
4-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: It is used in studies to understand its interaction with various biological targets and pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Key Observations :
- Electronic Modulation : The 4-methylbenzamide in the target compound enhances electron density on the aromatic ring, contrasting with the electron-deficient 4-bromobenzamide in the analog. This difference may influence π-π stacking or hydrogen-bonding capabilities.
Physicochemical and Computational Insights
- Electrostatic Potential (ESP): Multiwfn analysis of analogous thienopyrazoles suggests that electron-withdrawing substituents (e.g., bromine) reduce ESP minima on the benzamide ring, whereas methyl groups enhance local electron density. This could alter interactions with polar receptors .
- Crystallographic Trends : SHELX-refined structures of related compounds reveal that para-substituted derivatives (e.g., 4-bromo analog) often exhibit tighter molecular packing due to reduced steric clashes, whereas ortho-substituted variants may form less dense crystals .
Biological Activity
4-Methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound that falls within the class of thieno[3,4-c]pyrazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antitumor, anti-inflammatory, and antibacterial properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of 4-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is , with a molecular weight of approximately 432.5 g/mol. The structure features a thieno[3,4-c]pyrazole core, which is crucial for its biological activity.
Biological Activity Overview
Research has indicated that thieno[3,4-c]pyrazole derivatives exhibit significant biological activities. The following sections detail specific activities associated with 4-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide.
1. Antitumor Activity
Numerous studies have explored the antitumor potential of pyrazole derivatives. For instance:
- Mechanism : Thieno[3,4-c]pyrazoles have been shown to inhibit key oncogenic pathways such as BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in various cancers .
- Case Study : A derivative similar to 4-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide demonstrated significant inhibition of cell proliferation in cancer cell lines through apoptosis induction .
2. Anti-inflammatory Activity
The compound exhibits anti-inflammatory properties:
- Mechanism : It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 during lipopolysaccharide (LPS) stimulation .
- Research Findings : In vitro studies revealed that compounds with similar structural motifs effectively reduced nitric oxide production in macrophages .
3. Antibacterial Activity
Thieno[3,4-c]pyrazole derivatives have also shown promise against bacterial strains:
- Activity Spectrum : Compounds in this class were evaluated against various pathogenic bacteria and exhibited moderate to high antibacterial activity .
- Case Study : A related compound was found to outperform standard antibiotics in inhibiting the growth of specific bacterial strains .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of these compounds:
- Key Features : The presence of specific substituents on the pyrazole ring and the thieno core significantly influences biological efficacy. For example, modifications at the benzamide position can enhance binding affinity to target proteins .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
